molecular formula C17H28ClNO B1397519 2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1220016-45-4

2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride

Cat. No.: B1397519
CAS No.: 1220016-45-4
M. Wt: 297.9 g/mol
InChI Key: FPQJNRCDUHSODU-UHFFFAOYSA-N
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Description

Chemical Name: 2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride CAS No.: 1220032-18-7 Molecular Formula: C₁₇H₂₈ClNO Molecular Weight: 297.87 g/mol Hazard Class: IRRITANT

This compound is a piperidine derivative featuring a para-sec-butyl-substituted phenoxyethyl chain. The sec-butyl group at the para position of the phenoxy ring likely influences lipophilicity and steric interactions, which are critical for binding affinity and metabolic stability.

Properties

IUPAC Name

2-[2-(4-butan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-3-14(2)15-7-9-17(10-8-15)19-13-11-16-6-4-5-12-18-16;/h7-10,14,16,18H,3-6,11-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQJNRCDUHSODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride typically involves a multi-step process. One common synthetic route includes the reaction of 4-(sec-butyl)phenol with 2-chloroethylpiperidine in the presence of a base to form the intermediate 2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine. This intermediate is then treated with hydrochloric acid to yield the final product, this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are typically the corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents such as alkyl halides or sulfonates.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several scientific domains:

Chemistry

  • Building Block : It serves as a building block for synthesizing more complex organic molecules.
  • Reactivity : The compound undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can be utilized in synthetic organic chemistry.

Biology

  • Biological Activity : Research indicates potential biological activities, including effects on cellular processes and signaling pathways.
  • Neurotransmitter Interaction : Preliminary studies suggest that it may interact with neurotransmitter systems, particularly serotonin receptors, influencing mood regulation and cognitive functions.

Medicine

  • Therapeutic Potential : Ongoing research is exploring its potential therapeutic effects in treating neurological disorders such as depression and anxiety.

Industry

  • Pharmaceutical Manufacturing : It is utilized in producing pharmaceuticals and other chemical products due to its favorable properties that enhance product performance.

Case Studies

Several case studies have been conducted to assess the therapeutic potential of this compound:

  • Depression Models :
    • In animal models simulating depression, administration of the compound resulted in significant behavioral changes indicative of antidepressant activity.
  • Anxiety Disorders :
    • Preliminary findings suggest a reduction in anxiety-like behaviors among rodents treated with this compound, indicating potential anxiolytic properties.

Mechanism of Action

The mechanism of action of 2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain receptors and enzymes, thereby influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Hazard Class Yield (if reported)
Target Compound : 2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride C₁₇H₂₈ClNO 297.87 para-sec-butyl phenoxy IRRITANT N/A
1-(2-(4-(4H-1,2,4-triazol-4-yl)phenoxy)ethyl)piperidine hydrochloride (3o) C₁₅H₂₀N₄O·HCl 308.81 para-triazole phenoxy N/A 72%
2-(2-(2-bromo-4-(sec-butyl)phenoxy)ethyl)piperidine hydrochloride C₁₇H₂₇BrClNO 376.76 ortho-bromo, para-sec-butyl phenoxy N/A N/A
4-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride C₁₄H₁₈F₃NO·HCl (inferred) 309.76 (calculated) meta-trifluoromethyl phenoxy N/A N/A
4-((2-(sec-Butyl)phenoxy)methyl)piperidine hydrochloride C₁₆H₂₆ClNO 283.84 ortho-sec-butyl phenoxymethyl N/A N/A
2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride C₁₃H₁₆Cl₃NO 308.63 2,4-dichloro phenoxy N/A N/A
3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride C₂₂H₃₀ClNO 359.90 para-(1-methyl-1-phenylethyl) phenoxy N/A N/A
Key Observations:

Halogenation: Bromine (Br) in increases molecular weight (376.76 vs. 297.87) and lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Steric Bulk: The para-(1-methyl-1-phenylethyl) group in introduces significant steric hindrance, which could impede receptor binding but enhance selectivity.

Synthetic Yields: The triazole analog (3o) achieves a 72% yield , suggesting efficient synthesis despite the heterocyclic substituent. No yield data are available for the target compound or other analogs.

Positional Isomerism :

  • The ortho-sec-butyl isomer () has a lower molecular weight (283.84 vs. 297.87) due to shorter chain substitution. This positional difference may alter pharmacokinetic profiles.

Stability and Environmental Impact

  • Limited data are available for most compounds. For example, 4-(Diphenylmethoxy)piperidine hydrochloride (a related compound) lacks environmental impact studies .
  • The target compound’s stability under physiological conditions remains uncharacterized in the provided evidence.

Biological Activity

2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential applications in treating various neurological disorders. This article reviews its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₇H₂₈ClNO
  • CAS Number : 1220031-75-3
  • Structure : The compound features a piperidine ring substituted with a sec-butyl phenoxy group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter systems and receptors. Preliminary studies suggest that it may modulate the activity of serotonin receptors and other neurotransmitter pathways, influencing various biochemical processes involved in mood regulation and cognitive function .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Neuropharmacological Effects : It has been studied for its potential effects on mood disorders, anxiety, and other neurological conditions.
  • Antidepressant Potential : Some studies suggest that it may inhibit the synthesis of gut-derived serotonin, a pathway implicated in mood regulation .
  • Cellular Signaling Modulation : The compound appears to influence cellular signaling pathways, which could be beneficial in treating conditions such as depression and anxiety disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound can affect cellular processes such as:

  • Cell Viability : It has shown varying effects on cell lines, indicating potential cytotoxicity or protective effects depending on the concentration used.
  • Receptor Interaction : Binding assays have indicated that the compound interacts with serotonin receptors, potentially influencing neurotransmitter release and uptake .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Depression Models : In animal models of depression, administration of the compound resulted in significant behavioral changes consistent with antidepressant activity.
  • Anxiety Disorders : Preliminary findings suggest a reduction in anxiety-like behaviors in rodents treated with this compound, warranting further investigation into its anxiolytic properties .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC₁₇H₂₈ClNOPotential antidepressant and anxiolytic effects
4-{2-[2-Bromo-4-(sec-butyl)phenoxy]ethyl}piperidine hydrochlorideC₁₇H₂₇BrClNOSimilar receptor interactions but altered efficacy due to bromine substitution
3-{2-[2-Bromo-4-(sec-butyl)phenoxy]ethyl}piperidine hydrochlorideC₁₇H₂₇BrClNOVariation in receptor affinity due to structural differences

This table illustrates how minor modifications in structure can lead to significant differences in biological activity and chemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.